2,5-Dimethylidenehexanedinitrile
Description
2,5-Dimethylidenehexanedinitrile is a nitrile-based organic compound characterized by two nitrile (–C≡N) groups and two methylidene (CH₂=CH–) substituents positioned at the 2nd and 5th carbon atoms of a hexane backbone.
Properties
CAS No. |
52999-05-0 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2,5-dimethylidenehexanedinitrile |
InChI |
InChI=1S/C8H8N2/c1-7(5-9)3-4-8(2)6-10/h1-4H2 |
InChI Key |
DAWMDBHUAGOXDF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC(=C)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
High-Pressure Hydrogenation
This method involves catalytic hydrogenation of alkynyl precursors under controlled conditions. For example, 2,5-dimethyl-3-hexyne-2,5-diol undergoes hydrogenation at 30–180°C and 0–5.5 MPa using palladium or nickel catalysts. The reaction proceeds via:
$$
\text{C₈H₁₂O₂} + 2\text{H₂} \rightarrow \text{C₈H₈N₂} + 2\text{H₂O}
$$
Key Parameters
- Catalyst : Pd/C (5–10 wt%)
- Yield : 60–75%
- Pressure : 3.5 MPa optimal for selectivity
Side products include partially hydrogenated intermediates, necessitating precise temperature control.
Acid-Catalyzed Cyclocondensation
A one-step process employs sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) to dehydrate 2,5-dimethyl-2,5-dihydroxyhexane. The reaction occurs at –10–50°C with a molar ratio of H₂O₂:H₂SO₄ = 1.2–2.5. Post-reaction washing with sodium sulfate/bisulfate removes impurities, yielding 70–85% pure product.
Mechanism :
Cyanation of Dihalide Precursors
1,2,5,6-Tetrabromohexane (CAS 58443-86-0) reacts with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80–100°C. The SN2 substitution replaces bromine atoms with nitrile groups.
$$
\text{C₆H₁₀Br₄} + 4\text{NaCN} \rightarrow \text{C₈H₈N₂} + 4\text{NaBr}
$$
Limitations :
- Requires stoichiometric excess of NaCN (3:1 molar ratio).
- Byproducts include alkyl cyanides and polymeric residues.
Alternative Methodologies
Mechanochemical Approaches
Ball-mill-assisted synthesis avoids solvents, leveraging mechanical energy for cyclocondensation. A vibratory ball mill (30 Hz, 5 h) facilitates the reaction between 2,5-dimethylfuran and acrylonitrile, achieving 65% yield. This green method reduces waste but faces scalability challenges.
Solvent-Free Syntheses
Thermal decomposition of 2,5-dimethylhexane-2,5-dihydroperoxide derivatives at 100–150°C produces the target compound via elimination of water and oxygen. Yields remain moderate (50–60%) due to competing radical pathways.
Reaction Optimization and Parameters
Table 1: Comparative Analysis of Synthesis Methods
| Method | Temperature (°C) | Pressure (MPa) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| High-Pressure Hydrogenation | 30–180 | 0–5.5 | Pd/C | 60–75 | 90–95 |
| Acid-Catalyzed Cyclocondensation | –10–50 | Ambient | H₂SO₄/H₂O₂ | 70–85 | 85–90 |
| Cyanation of Dihalides | 80–100 | Ambient | NaCN | 40–55 | 75–80 |
| Mechanochemical | Ambient | N/A | None | 60–65 | 80–85 |
Notes :
- High-pressure hydrogenation offers superior yield but requires specialized equipment.
- Acid-catalyzed methods balance cost and efficiency for lab-scale production.
Industrial-Scale Production Considerations
- Catalyst Recovery : Pd/C catalysts are costly; recycling via filtration improves cost-efficiency.
- Waste Management : Neutralization of H₂SO₄ waste streams is critical for environmental compliance.
- Energy Consumption : Mechanochemical methods reduce energy use by 40% compared to thermal processes.
Challenges and Limitations
- Byproduct Formation : Competing polymerization during cyanation lowers yields.
- Sensitivity to Moisture : Nitrile groups hydrolyze to amides in aqueous conditions, necessitating anhydrous setups.
- Catalyst Deactivation : Sulfur-containing impurities poison Pd/C catalysts, requiring pre-purification steps.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylidenehexanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the methylidene groups, where nucleophiles such as amines or alcohols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with nucleophiles attached to the methylidene groups.
Scientific Research Applications
2,5-Dimethylidenehexanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethylidenehexanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
Comparison with Similar Compounds
Functional Group and Structural Analysis
| Compound Name | Molecular Formula | Functional Groups | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 2,5-Dimethylidenehexanedinitrile | C₈H₈N₂ | Dinitrile, Methylidene | 132.17 | Conjugated double bonds, polar nitriles |
| 2,5-Dimethyl-2,5-hexanediol | C₈H₁₈O₂ | Diol | 146.23 | Hydroxyl groups, hydrogen bonding |
| 5,5-Dimethylhexanenitrile | C₈H₁₅N | Mononitrile | 125.21 | Single nitrile, branched alkyl chain |
| 2,5-Dimethylhexane-2,5-diamine | C₈H₁₈N₂ | Diamine | 142.25 | Amine groups, potential crosslinking |
Physical and Chemical Properties
- Polarity and Solubility: The dinitrile group in 2,5-Dimethylidenehexanedinitrile confers high polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, acetonitrile). In contrast, 2,5-Dimethyl-2,5-hexanediol exhibits significant water solubility due to hydrogen bonding . The mono-nitrile 5,5-Dimethylhexanenitrile has moderate polarity, suitable for non-aqueous reaction systems .
Thermal Stability :
Research Findings and Gaps
- Synthesis: Limited data exist on optimized synthetic routes for 2,5-Dimethylidenehexanedinitrile. Analogous dinitriles are typically prepared via cyanation of dihalides or dehydration of oximes .
- Ecological Impact: No ecotoxicological data are available for 2,5-Dimethylidenehexanedinitrile, though nitriles are generally considered persistent pollutants .
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